

Application Notes and Protocols: 2-Nitrophenyl Butyrate in Biotechnology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Nitrophenyl butyrate**

Cat. No.: **B1199213**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical uses of **2-Nitrophenyl butyrate** (o-NPB) as a chromogenic substrate in various biotechnological applications. Detailed protocols and data are included to facilitate the implementation of these methods in the laboratory.

Introduction to 2-Nitrophenyl Butyrate

2-Nitrophenyl butyrate is a valuable tool in biotechnology, primarily serving as a chromogenic substrate for the detection and quantification of esterase and lipase activity.^[1] Its utility stems from the straightforward enzymatic reaction it undergoes. In the presence of a hydrolytic enzyme such as an esterase or lipase, the ester bond in **2-Nitrophenyl butyrate** is cleaved. This reaction releases butyric acid and 2-nitrophenol.^[2] At a pH of 7.5 or higher, 2-nitrophenol is ionized to the 2-nitrophenolate anion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at approximately 420 nm, is directly proportional to the amount of 2-nitrophenol produced and, consequently, to the enzymatic activity.^[2] This property allows for a simple and continuous spectrophotometric assay of enzyme activity.

Key Applications

The principal applications of **2-Nitrophenyl butyrate** include:

- Enzyme Activity Assays: Determining the catalytic activity of known esterases and lipases in purified preparations or crude biological samples like cell lysates, serum, and plasma.[1]
- Enzyme Kinetics: Elucidating the kinetic parameters of hydrolytic enzymes, such as the Michaelis constant (K_m) and maximum velocity (V_{max}), to understand their efficiency and substrate affinity.[3][4]
- Screening for Novel Enzymes: High-throughput screening of genomic or metagenomic libraries to identify novel microorganisms or genes that encode for enzymes with desired lipolytic or esterolytic activities.[3][5]
- Inhibitor Screening: Evaluating the potency of potential enzyme inhibitors, which is a critical step in drug discovery and development.[1]
- Diagnostics: Potential use in diagnostic assays where the activity of specific esterases or lipases serves as a biomarker.[1]

Data Presentation

Table 1: Quantitative Data for Esterase/Lipase Assays Using Nitrophenyl Butyrates

Parameter	Value	Substrate	Enzyme	Source
Wavelength for Detection	~420 nm	o-Nitrophenyl butyrate	Esterase	[2]
400 nm	p-Nitrophenyl butyrate	Lipoprotein Lipase		
405 nm	2-Nitrophenyl butyrate	Lipases and Esterases		[1]
415 nm	p-Nitrophenyl butyrate	Lipase/Esterase		[6]
Final Assay Concentration (Esterase)	50 mM Potassium Phosphate, pH 7.5	o-Nitrophenyl butyrate	Esterase	[2]
1 mM o-Nitrophenyl butyrate				[2]
0.05 - 0.10 units of esterase				[2]
Final Assay Concentration (Lipoprotein Lipase)	99 mM Sodium Phosphate, pH 7.2	p-Nitrophenyl butyrate	Lipoprotein Lipase	
149 mM Sodium Chloride				
0.5% (v/v) Triton X-100				
0.50 mM p-Nitrophenyl butyrate				
1% (v/v) Acetonitrile				

Kinetic

Parameters Km: $321.69 \pm 11.27 \mu\text{M}$ p-Nitrophenyl butyrate Esterase DS-007 [3]
(Novel Esterase DS-007)

Vmax: $238.86 \pm 5.30 \mu\text{M/min}$ [3]

kcat: 398.11 s^{-1} [3]

kcat/Km: $1.24 \times 10^6 \text{ s}^{-1} \text{ M}^{-1}$ [3]

Molar Extinction

Coefficient (o-Nitrophenol) at 420 nm (pH 7.5) N/A N/A [2]

Molar Extinction

Coefficient (p-Nitrophenol) $0.0148 \mu\text{M}^{-1} \text{ cm}^{-1}$ at 400 nm N/A N/A

Note: Much of the detailed kinetic data available is for p-Nitrophenyl butyrate, a close analog of o-Nitrophenyl butyrate. The principles and protocols are largely transferable.

Experimental Protocols

Protocol 1: Standard Esterase Activity Assay using 2-Nitrophenyl Butyrate

This protocol is adapted from a standard procedure for determining esterase activity.[2]

A. Materials and Reagents:

- Reagent A: 50 mM Potassium Phosphate Buffer, pH 7.5
 - Prepare by dissolving Potassium Phosphate, Monobasic in deionized water.
 - Adjust the pH to 7.5 at 25°C using 1 M KOH.
- Reagent B: 100 mM **2-Nitrophenyl Butyrate** (o-NPB) Solution

- Prepare by dissolving **2-Nitrophenyl butyrate** in Dimethylsulfoxide (DMSO).
- Reagent C: Esterase Enzyme Solution
 - Immediately before use, prepare a solution containing 0.5 - 1.0 unit/mL of Esterase in cold Reagent A. The optimal concentration may need to be determined empirically.
- Spectrophotometer capable of measuring absorbance at 420 nm.
- Cuvettes.
- Pipettes.

B. Assay Procedure:

- Set the spectrophotometer to 420 nm and equilibrate to 25°C.
- Prepare the reaction mixture in cuvettes as follows:
 - Test Cuvette:
 - 2.87 mL of Reagent A (Buffer)
 - 0.03 mL of Reagent B (o-NPB Solution)
 - Blank Cuvette:
 - 2.87 mL of Reagent A (Buffer)
 - 0.03 mL of Reagent B (o-NPB Solution)
- Mix the contents of the cuvettes by inversion and allow them to equilibrate to 25°C. Monitor the absorbance at 420 nm (A420nm) until it is constant.
- To initiate the reaction, add the following:
 - Test Cuvette: 0.10 mL of Reagent C (Enzyme Solution)
 - Blank Cuvette: 0.10 mL of Reagent A (Buffer)

- Immediately mix by inversion and start recording the increase in A420nm for approximately 5 minutes.
- Determine the rate of change in absorbance per minute ($\Delta A_{420\text{nm}/\text{min}}$) using the maximum linear rate for both the Test and Blank samples.

C. Calculation of Enzyme Activity:

The activity of the enzyme in units per mL is calculated using the following formula:

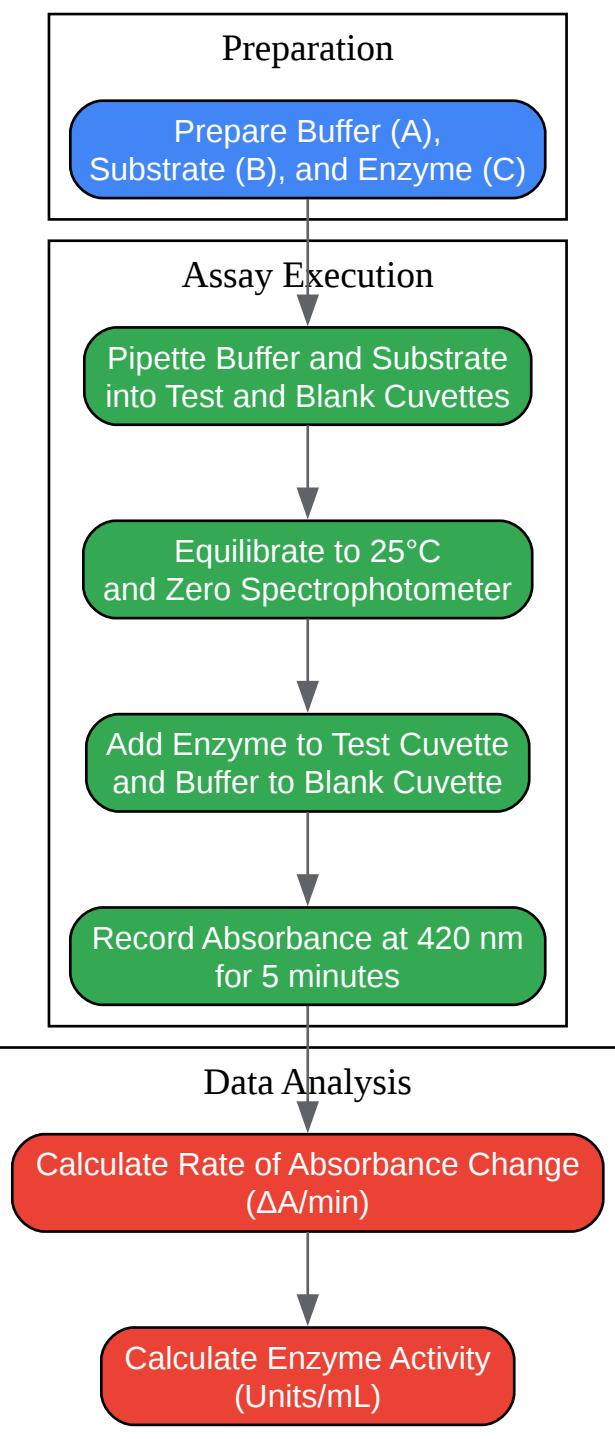
$$\text{Units/mL enzyme} = ((\Delta A_{420\text{nm}/\text{min}} \text{ Test} - \Delta A_{420\text{nm}/\text{min}} \text{ Blank}) * 3 * \text{df}) / (5.0 * 0.1)$$

Where:

- 3 = Total volume of the assay in milliliters.
- df = Dilution factor of the enzyme solution.
- 5.0 = Millimolar extinction coefficient of o-Nitrophenol at 420 nm at pH 7.5.[\[2\]](#)
- 0.1 = Volume of the enzyme solution used in milliliters.

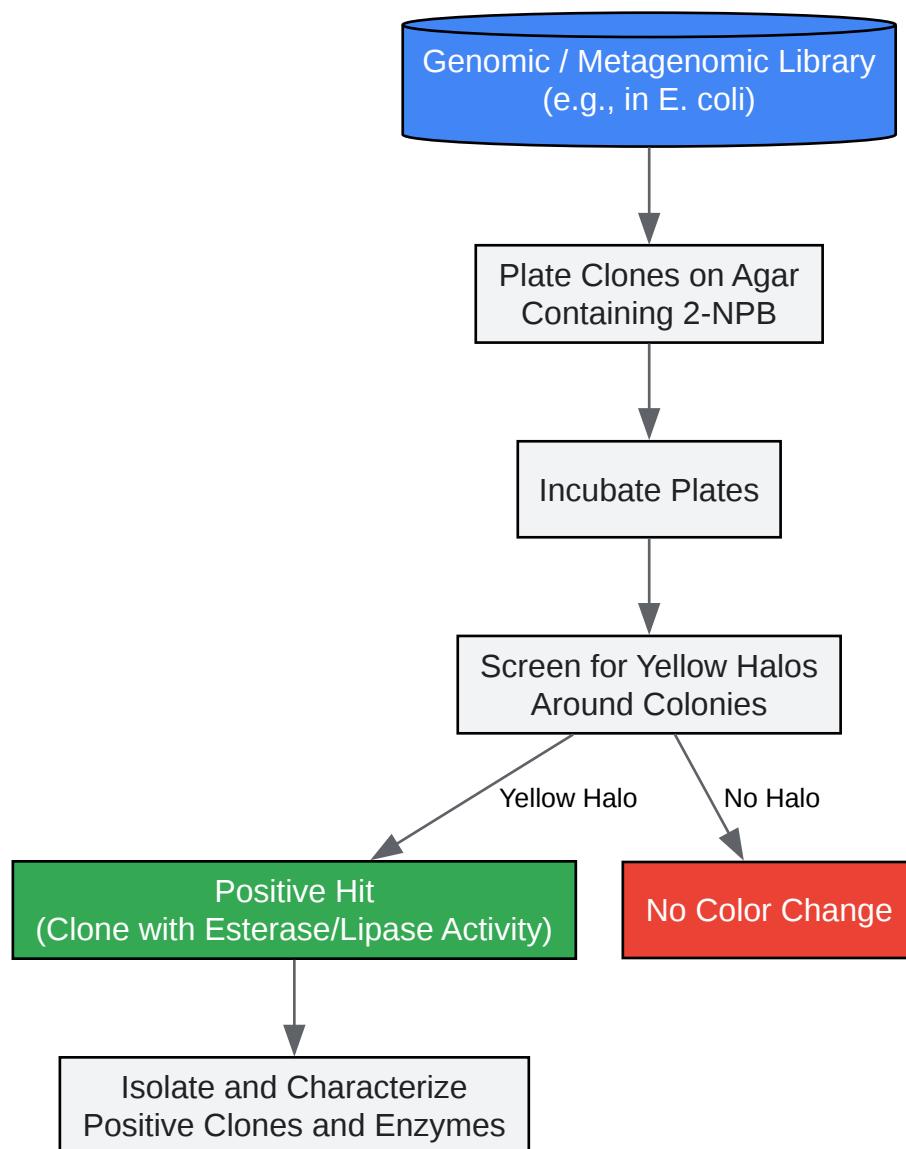
Unit Definition: One unit of esterase will hydrolyze 1.0 μmole of o-nitrophenyl butyrate to butyric acid and o-nitrophenol per minute at pH 7.5 at 25°C.[\[2\]](#)

Visualizations


Enzymatic Reaction of 2-Nitrophenyl Butyrate

[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of **2-Nitrophenyl butyrate**.


Experimental Workflow for Enzyme Activity Assay

[Click to download full resolution via product page](#)

Caption: Workflow for a typical enzyme activity assay.

Application Logic for Enzyme Screening

[Click to download full resolution via product page](#)

Caption: Logic for functional screening of enzyme libraries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrophenyl butyrate | 2487-26-5 | EN15598 | Biosynth [[biosynth.com](https://www.biosynth.com)]
- 2. sigmaaldrich.com [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. Metaproteomic Discovery and Characterization of a Novel Lipolytic Enzyme From an Indian Hot Spring - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc)]
- 4. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 5. PoPuPS | The hunt for original microbial enzymes: an initiatory review on the construction and functional screening of (meta)genomic libraries [popups.uliege.be]
- 6. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc)]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Nitrophenyl Butyrate in Biotechnology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199213#practical-application-of-2-nitrophenyl-butyrate-in-biotechnology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com